molecular formula C19H23N3O2S B13357056 N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B13357056
M. Wt: 357.5 g/mol
InChI Key: DIMIETLBCOOBFH-UHFFFAOYSA-N
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Description

“N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide” likely involves multiple steps, including the formation of the quinoline ring, introduction of the methoxy and methyl groups, and the attachment of the cyano and sulfanylacetamide groups. Typical reaction conditions might include:

    Formation of Quinoline Ring: This could involve cyclization reactions using appropriate precursors.

    Introduction of Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions.

    Attachment of Cyano Group: This might involve nucleophilic substitution reactions.

    Formation of Sulfanylacetamide: This could involve thiolation and subsequent amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions might target the cyano group or other functional groups.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities.

Industry

Industrial applications might include its use as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific enzymes, receptors, or other molecular targets. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide: might be compared with other quinoline derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of the compound could be highlighted by its specific combination of functional groups, which might confer unique chemical properties or biological activities compared to similar compounds.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H23N3O2S/c1-12(2)19(4,11-20)22-17(23)10-25-18-8-13(3)15-7-6-14(24-5)9-16(15)21-18/h6-9,12H,10H2,1-5H3,(H,22,23)

InChI Key

DIMIETLBCOOBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

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